4-Amino-7-chloro-2-phenylquinoline
Description
Historical Context and Evolution of Quinoline (B57606) Chemistry
The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govwikipedia.org A few years later, in 1842, Charles Gerhardt synthesized a similar compound through the distillation of quinine (B1679958), which he named "Chinoilin" or "Chinolein". wikipedia.org Initially, these were thought to be distinct isomers due to their different reactions. The true structure of quinoline as a fusion of benzene (B151609) and pyridine (B92270) rings was later elucidated by Dewar in 1871. nih.gov
The discovery of the quinoline core in naturally occurring alkaloids with potent biological activities, such as quinine from the cinchona tree, spurred extensive research into its derivatives. britannica.comresearchgate.net This led to the synthesis of numerous quinoline-based compounds with a wide array of applications.
Significance of the Quinoline Scaffold in Chemical and Biological Research
The quinoline nucleus is a cornerstone in drug design and discovery, forming the structural basis for a multitude of therapeutic agents. benthamdirect.comnih.gov Its significance stems from the broad spectrum of biological activities exhibited by its derivatives, including:
Antimalarial: Compounds like chloroquine (B1663885), amodiaquine, and mefloquine (B1676156) are synthetic quinoline derivatives that have been pivotal in the fight against malaria. britannica.com
Anticancer: Quinoline derivatives have shown promise as anticancer agents by inducing apoptosis (programmed cell death), inhibiting cell migration, and acting as angiogenesis inhibitors. nih.govbenthamdirect.com
Antimicrobial and Antibacterial: The quinoline scaffold is a key component in various antibacterial agents, including the fluoroquinolone class of antibiotics like ciprofloxacin. nih.gov
Antiviral, Antifungal, and Antiparasitic: Research has demonstrated the efficacy of quinoline compounds against a range of viruses, fungi, and parasites. nih.govbenthamdirect.com
Other Therapeutic Areas: The versatility of the quinoline scaffold extends to its use in developing treatments for neurodegenerative diseases like Alzheimer's, as well as in compounds with anti-inflammatory, analgesic, and anticonvulsant properties. nih.govbenthamdirect.com
The synthetic versatility of the quinoline ring system allows for the generation of a vast library of structurally diverse derivatives, making it a highly attractive scaffold for medicinal chemists. researchgate.net
Specific Research Focus on 4-Amino-7-chloro-2-phenylquinoline within the Quinoline Family
Within the extensive family of quinoline derivatives, "this compound" has emerged as a molecule of particular interest to researchers. This specific substitution pattern on the quinoline core imparts unique chemical and biological properties that warrant detailed investigation.
The investigation into the molecular architecture of this compound is driven by the established biological significance of its constituent parts. The 4-aminoquinoline (B48711) scaffold is a well-known pharmacophore, most notably found in the antimalarial drug chloroquine. nih.govnih.gov The presence of the chloro group at the 7-position is also a common feature in many biologically active quinolines. mdpi.com
Furthermore, the addition of a phenyl group at the 2-position introduces a new dimension to the molecule's potential interactions with biological targets. Research on 2-substituted quinolines has indicated their potential as antiparasitic agents. nih.gov The combination of these three key features—the 4-amino group, the 7-chloro substituent, and the 2-phenyl group—creates a unique chemical entity with the potential for novel biological activities.
Studies have explored the synthesis of various 4-amino-7-chloroquinoline derivatives and their potential applications. For instance, research has been conducted on creating hybrids of 4-amino-7-chloroquinoline with other biologically active moieties, such as 1,2,3-triazoles, to develop new anticancer agents. mdpi.com The rationale behind such molecular hybridization is to combine the recognized pharmacophoric units of different bioactive molecules to create new chemical entities with enhanced or novel therapeutic properties.
The specific arrangement of atoms in this compound provides a framework for further chemical modifications and the exploration of its structure-activity relationships. This allows chemists to systematically alter the molecule and observe the effects on its biological activity, leading to the design of more potent and selective compounds.
Structure
3D Structure
Properties
CAS No. |
858277-37-9 |
|---|---|
Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
7-chloro-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11ClN2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H2,17,18) |
InChI Key |
IOLHSROWFKRILV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)N |
Origin of Product |
United States |
Chemical Transformations and Derivatization Studies of 4 Amino 7 Chloro 2 Phenylquinoline
Functionalization at the 4-Amino Position
The primary amino group at the C-4 position of the quinoline (B57606) ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents through N-alkylation, N-acylation, and the formation of amide and urea (B33335) linkages. These modifications can significantly alter the physicochemical properties of the parent molecule.
N-alkylation of the 4-amino group is a common strategy to introduce diverse side chains. This is often achieved through the reaction of the corresponding 4-chloroquinoline (B167314) with a primary or secondary amine, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov A variety of alkyl and aryl amines can be utilized in this reaction, often under thermal conditions or with the assistance of a base. nih.govnih.gov For instance, the reaction of 4,7-dichloroquinoline (B193633) with various amines leads to the corresponding N-substituted 4-amino-7-chloroquinolines. nih.gov The reaction conditions can be tailored to accommodate a range of amines, including those with additional functional groups, to generate libraries of analogues for biological screening. nih.gov
N-acylation of the 4-amino group introduces an amide functionality, which can act as a hydrogen bond donor and acceptor. This transformation is typically carried out using acylating agents such as acyl chlorides or carboxylic acid anhydrides in the presence of a base. While specific examples for 4-amino-7-chloro-2-phenylquinoline are not extensively documented in readily available literature, the N-acylation of amines is a fundamental and widely applicable reaction in organic synthesis. researchgate.netresearchgate.net This method allows for the introduction of a diverse array of acyl groups, thereby modulating the electronic and steric properties of the molecule.
The synthesis of amide derivatives at the 4-amino position can also be achieved by coupling the amine with a carboxylic acid using standard peptide coupling reagents. More complex amide-containing structures have been synthesized, for example, by reacting a 4-aminoquinoline (B48711) derivative with a cyanoacetohydrazide. researchgate.net
The formation of urea derivatives introduces a key structural motif known for its ability to form strong hydrogen bonds. The synthesis of chloroquine (B1663885) urea derivatives has been reported, providing a template for similar modifications on the this compound scaffold. researchgate.net A common synthetic route involves the reaction of the 4-aminoquinoline with a pre-activated species like a benzotriazolide derivative of a corresponding amine, which then readily forms the urea linkage. researchgate.net This approach allows for the incorporation of various substituted amines, leading to a diverse set of urea derivatives for further investigation.
Table 1: Examples of N-Alkylation of the 4-Aminoquinoline Scaffold
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 4,7-Dichloroquinoline | Butyl amine | N-Butyl-7-chloroquinolin-4-amine | nih.gov |
| 4,7-Dichloroquinoline | N,N-Dimethylethane-1,2-diamine | N'-(7-Chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine | nih.gov |
Modifications of the 2-Phenyl Moiety
The phenyl ring at the C-2 position is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the quinoline ring system on the phenyl group are not extensively detailed, but the inherent reactivity of the phenyl ring allows for the introduction of a variety of substituents. For example, the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives has been achieved with various substituents on the phenyl ring, indicating the feasibility of such modifications.
Nucleophilic aromatic substitution on the 2-phenyl ring is less common unless the ring is activated by strongly electron-withdrawing groups. However, modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed to introduce new substituents if a suitable handle, like a halogen, is present on the phenyl ring.
Oxidative transformations of the 2-phenylquinoline (B181262) system have been explored. For instance, vigorous oxidation with potassium permanganate (B83412) can lead to the cleavage of the benzene (B151609) ring of the quinoline nucleus to form quinolinic acid. arsdcollege.ac.in More controlled oxidation, such as with peracids, can lead to the formation of N-oxides. arsdcollege.ac.in Photoinduced dehydrogenative annulation of related (E)-2-phenyl-3-styrylpyridines results in the formation of larger polycyclic aromatic systems, demonstrating a form of oxidative cyclization. rsc.org
Reductive transformations of the quinoline system are well-documented. Catalytic hydrogenation of quinoline can lead to the reduction of either the pyridine (B92270) or the benzene ring, depending on the catalyst and reaction conditions. arsdcollege.ac.in For example, reduction with tin and hydrochloric acid or with hydrogen over a nickel catalyst typically yields 1,2,3,4-tetrahydroquinoline. arsdcollege.ac.in The use of a solid-supported phenyl(2-quinolyl)methanol as an organocatalyst in the presence of NaBH4 has been shown to reduce aromatic nitro compounds, suggesting that if a nitro group were introduced onto the 2-phenyl moiety, it could be subsequently reduced to an amino group. nih.govacs.org
Table 2: Examples of Transformations on the Quinoline and Phenyl Rings
| Starting Material | Reagent/Condition | Product | Transformation Type | Reference |
|---|---|---|---|---|
| Quinoline | KMnO4 (vigorous) | Quinolinic acid | Oxidation | arsdcollege.ac.in |
| Quinoline | Peracid | Quinoline-N-oxide | Oxidation | arsdcollege.ac.in |
| Quinoline | Sn/HCl or H2/Ni | 1,2,3,4-Tetrahydroquinoline | Reduction | arsdcollege.ac.in |
Reactivity and Functionalization of the Quinoline Ring System
The quinoline ring itself is a versatile platform for chemical modification. The electronic nature of the ring system, with the electron-withdrawing nitrogen atom, dictates its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic substitution reactions on the quinoline ring, such as nitration and halogenation, typically occur on the benzene ring (carbocyclic ring) rather than the pyridine ring (heterocyclic ring), which is deactivated by the nitrogen atom. The substitution generally takes place at the C-5 and C-8 positions. arsdcollege.ac.incutm.ac.in
Nucleophilic substitution reactions, on the other hand, preferentially occur on the electron-deficient pyridine ring, primarily at the C-2 and C-4 positions. arsdcollege.ac.incutm.ac.in The presence of a chloro group at the C-7 position provides an additional handle for nucleophilic aromatic substitution, although it is generally less reactive than a chloro group at the C-4 position. The Chichibabin reaction, using sodamide, can introduce an amino group at the C-2 position. arsdcollege.ac.in Organometallic reagents like phenyllithium (B1222949) can also add to the C-2 position. arsdcollege.ac.in
The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline showcases a sequence of reactions including N-oxidation, C2-amidation, and C4-SNAr, highlighting the differential reactivity of the positions on the quinoline core. mdpi.com
Substitution Reactions at the 7-Chloro Position
The chlorine atom at the 7-position of the quinoline ring is a key site for synthetic modification. Various metal-assisted coupling reactions have been employed to introduce a diverse range of substituents at this position to explore structure-activity relationships (SAR). These reactions allow for systematic variations in the size, hydrophobicity, and electronic properties of the resulting molecules.
Commonly utilized methods include:
Ullmann Coupling: This reaction is used to generate diaryl ether linkages at the 7-position.
Suzuki Coupling: This cross-coupling reaction facilitates the formation of biaryl structures.
Negishi Coupling: This method is applied to create alkylaryl substitutions.
These strategies have been instrumental in developing arrays of 7-substituted 4-aminoquinolines to investigate how modifications at this position influence biological activity, particularly in the context of overcoming drug resistance in diseases like malaria.
Selective Derivatization of the Quinoline Heterocycle
Beyond the 7-position, the quinoline heterocycle itself offers multiple sites for derivatization. Modern synthetic methodologies enable regioselective functionalization, allowing for precise structural modifications. One powerful approach involves the use of N-oxidation.
A multi-step synthesis starting from 4,7-dichloroquinoline demonstrates this principle:
N-Oxidation: The quinoline nitrogen is first oxidized to form a quinoline 1-oxide.
C2-Amide Formation: The N-oxide acts as a directing group, facilitating the introduction of an amide group at the C2-position.
Nucleophilic Aromatic Substitution (SNAr): Finally, the chlorine atom at the C4-position is displaced by a nucleophile, such as morpholine, to yield the desired product.
This sequence showcases a controlled method for functionalizing the quinoline core at positions other than the chloro-substituted C7, providing access to a wider range of structurally diverse compounds.
Molecular Hybridization Incorporating the this compound Scaffold
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create chimeric compounds with enhanced affinity, improved efficacy, or the ability to overcome drug resistance. The 4-amino-7-chloroquinoline moiety has been extensively used as a foundational scaffold for creating such hybrids.
Conjugation with Other Biologically Relevant Pharmacophores
The versatile nature of the 4-amino-7-chloroquinoline scaffold allows for its conjugation with a variety of other biologically active motifs.
Triazole: The 1,2,3-triazole ring is a well-known pharmacophore. mdpi.com Hybrid molecules incorporating this moiety have been synthesized via Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This involves converting the 4-amino group of the quinoline into an azide, which then reacts with a terminal alkyne to form the triazole-linked hybrid. mdpi.com For instance, a hybrid of 4-azido-7-chloroquinoline and an alkyne derivative of acetaminophen (B1664979) has been reported. mdpi.com
Chalcone (B49325): Chalcones are recognized for their broad spectrum of biological activities. Hybrids have been synthesized by linking the 4-amino-7-chloroquinoline core to a chalcone structure. researchgate.net These syntheses typically involve the condensation of a substituted acetophenone, bearing the quinoline moiety, with an aromatic aldehyde. researchgate.net
Pyrazoline: The 2-pyrazoline (B94618) moiety is another heterocycle of significant interest in medicinal chemistry. nih.gov Hybrid compounds containing both the 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline ring have been synthesized. nih.gov The synthesis often proceeds through the cyclocondensation of chalcone intermediates with hydrazine (B178648) derivatives. nih.gov
Table 1: Antiproliferative Activity of Selected 4-Amino-7-chloroquinoline-Pyrazoline Hybrids This table is interactive. You can sort and filter the data.
| Compound Number | GI50 (µM) | Cell Lines |
|---|---|---|
| 25 | 0.05 - 0.95 | 58 Human Cancer Cell Lines |
| 30 | 0.05 - 0.95 | 58 Human Cancer Cell Lines |
| 31 | 0.05 - 0.95 | 58 Human Cancer Cell Lines |
| 36 | 0.05 - 0.95 | 58 Human Cancer Cell Lines |
| 37 | 0.05 - 0.95 | 58 Human Cancer Cell Lines |
Data sourced from a study evaluating hybrid analogues against human cancer cell lines. nih.gov
Sulfonamide: Sulfonamide-containing hybrids of 4-amino-7-chloroquinoline have been developed, primarily as potential antimalarial agents. nih.gov These compounds are synthesized by reacting a diamine-substituted 4-amino-7-chloroquinoline with a sulfonyl chloride, such as dansyl chloride. nih.gov The variation in the length of the diamine linker has been shown to be a critical factor for the biological activity of these hybrids. nih.gov
Table 2: Antimalarial Activity of 4-Amino-7-chloroquinolyl Sulfonamides This table is interactive. You can sort and filter the data.
| Compound Number | Side Chain | IC50 vs. HB3 (nM) | IC50 vs. Dd2 (nM) |
|---|---|---|---|
| 3 | Short chain with terminal dansyl moiety | 17.5 | 22.7 |
| 4 | Three methylene (B1212753) units in linker | - | - |
Data highlights the potency of sulfonamide hybrids against chloroquine-sensitive (HB3) and resistant (Dd2) strains of P. falciparum. nih.gov
Tetraoxane (B8471865): Tetraoxanes are crucial pharmacophores in antimalarial drug discovery, famously represented by artemisinin. The development of hybrid molecules that conjugate a 4-aminoquinoline scaffold with a tetraoxane ring aims to combine the mechanisms of both pharmacophores. This strategy is pursued to create potent antimalarial agents that may also circumvent existing resistance mechanisms.
Advanced Spectroscopic and Structural Characterization of 4 Amino 7 Chloro 2 Phenylquinoline and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering precise information about the atomic framework.
¹H NMR and ¹³C NMR for Proton and Carbon Framework Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for mapping the hydrogen and carbon skeletons of 4-amino-7-chloro-2-phenylquinoline and its analogs.
In the ¹H NMR spectrum of a 4-aminoquinoline (B48711) derivative, specific chemical shifts and coupling constants reveal the positions of protons on the quinoline (B57606) and phenyl rings. For instance, in a study of N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, the aromatic protons of the quinoline ring appear as distinct signals. A doublet at approximately 6.38–6.41 ppm (J = 5.34 Hz) corresponds to one of the quinoline protons, while another doublet of doublets is observed at 7.32-7.37 ppm (J = 8.96, 1.72 Hz). Further downfield, doublets at 7.73–7.77 ppm (J = 8.92 Hz) and 7.94–7.95 ppm (J = 1.92 Hz) are characteristic of other quinoline protons, and a doublet at 8.49–8.52 ppm (J = 5.34 Hz) completes the aromatic profile of the quinoline core. nih.gov
The ¹³C NMR spectrum provides complementary information by detailing the carbon framework. In the case of a 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrid, the carbon signals are assigned to their respective positions in the molecule. mdpi.com For example, a signal at δC 24.2 ppm is attributed to a methyl group, while a signal at 56.3 ppm corresponds to a methylene (B1212753) (CH₂) group. mdpi.com The aromatic carbons of the quinoline and phenyl rings, as well as the triazole ring, resonate in the downfield region of the spectrum. mdpi.com
The following table summarizes representative ¹H NMR data for a 4-aminoquinoline derivative:
Interactive Data Table: ¹H NMR Data for a 4-Aminoquinoline Derivative
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 3.09-3.15 | m | 4H, CH₂ | |
| 3.27 | br s | 2H, NH₂ | |
| 5.82 | br s | 1H, NH | |
| 6.38–6.41 | d | 5.34 | Ar-H quinoline |
| 7.32-7.37 | dd | 8.96, 1.72 | Ar-H quinoline |
| 7.73–7.77 | d | 8.92 | Ar-H quinoline |
| 7.94–7.95 | d | 1.92 | Ar-H quinoline |
| 8.49–8.52 | d | 5.34 | Ar-H quinoline |
Note: Data is based on a study of N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine. nih.gov
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals, especially in complex molecules like this compound analogs.
Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates directly bonded proton and carbon atoms. For a 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrid, an HSQC spectrum would show cross-peaks connecting the proton signals of the methylene group (CH₂) to its corresponding carbon signal. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. For instance, the protons of the phenyl group would show correlations to the quinoline carbons they are attached to or are in close proximity to, confirming the connectivity of the two ring systems.
Correlation Spectroscopy (COSY) : COSY experiments reveal proton-proton couplings within a spin system. In the context of this compound, COSY would show correlations between adjacent protons on the quinoline and phenyl rings, helping to trace the proton network within each aromatic system.
The application of these 2D NMR techniques provides a detailed and robust structural elucidation, leaving little ambiguity in the assignment of the molecular framework. mdpi.comharvard.edu
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for obtaining the precise mass of a molecule, which in turn allows for the determination of its elemental formula. mdpi.comnih.gov This is a key step in confirming the identity of a newly synthesized compound. For this compound and its analogs, HRMS provides an exact mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm). This data is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Fragmentation Pattern Analysis (e.g., ESI-CID-MS²)
Electrospray Ionization-Collision-Induced Dissociation-Tandem Mass Spectrometry (ESI-CID-MS²) is a technique used to study the fragmentation pathways of a molecule. By selecting the molecular ion and subjecting it to collisions with an inert gas, a characteristic fragmentation pattern is produced. The analysis of these fragments provides valuable structural information. For this compound analogs, the fragmentation pattern would likely involve the cleavage of the bond between the amino group and the quinoline core, as well as fragmentation of the phenyl ring and the quinoline system itself. The specific fragmentation pathways can help to confirm the substitution pattern on the quinoline and phenyl rings.
Vibrational Spectroscopy
In the study of quinoline derivatives, vibrational spectroscopy can be used to identify characteristic stretching and bending vibrations. For example, the N-H stretching vibrations of the amino group in 4-aminoquinoline derivatives typically appear in the region of 3350-3150 cm⁻¹ in the infrared spectrum. scielo.br The C=N and C=C stretching vibrations of the quinoline ring system, as well as the C-Cl stretching vibration, also give rise to characteristic bands in the spectrum. nih.govresearchgate.net
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to complement experimental vibrational spectra. nih.govmdpi.com These calculations can help to assign the observed vibrational modes to specific atomic motions within the molecule, providing a more detailed understanding of its vibrational properties.
The following table presents a summary of key vibrational modes for a related quinoline derivative:
Interactive Data Table: Key Vibrational Modes for a Quinoline Derivative
| Wavenumber (cm⁻¹) | Assignment |
| 3350-3150 | N-H stretching |
| ~1620 | C=N stretching |
| ~1580 | C=C stretching (quinoline ring) |
| ~750 | C-Cl stretching |
Note: Wavenumbers are approximate and can vary depending on the specific analog and experimental conditions.
By combining the insights from these advanced spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound and its analogs can be achieved.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectra of 4-aminoquinoline derivatives typically exhibit distinct absorption bands corresponding to the various functional groups within the molecule. For instance, the N-H stretching vibrations of the amino group are expected in the range of 3583–3209 cm⁻¹. nih.gov The aromatic C-H stretching vibrations of the quinoline and phenyl rings are anticipated to appear around 3100-3000 cm⁻¹.
The C=C and C=N stretching vibrations within the quinoline ring system are characteristic and typically observed in the 1620-1450 cm⁻¹ region. Furthermore, the presence of the chloro-substituent on the quinoline ring would give rise to a C-Cl stretching vibration, which is generally found in the lower frequency region of the spectrum, typically between 850 and 550 cm⁻¹.
In a study of [(7-chloroquinolin-4-yl)amino]acetophenones, the FTIR spectra showed a prominent NH stretching band around 3440 cm⁻¹. nih.gov Another investigation on N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide reported the absence of the N-O bond tension band (from a precursor) and the appearance of amide -C=O stretching vibrations at 1693 and 1674 cm⁻¹, confirming the successful synthesis and providing reference points for the vibrational characteristics of the quinoline core. mdpi.com
Based on these analogs, a representative table of expected FTIR frequencies for this compound can be compiled.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Amino (N-H) | Stretching | 3583–3209 |
| Aromatic (C-H) | Stretching | 3100–3000 |
| Quinoline/Phenyl (C=C, C=N) | Stretching | 1620–1450 |
| Chloro (C-Cl) | Stretching | 850–550 |
This table is predictive and based on data from analogous compounds.
Raman Spectroscopy (if applicable)
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR for vibrational analysis. Specific Raman spectroscopic data for this compound is not extensively documented. However, studies on quinoline and its derivatives offer insights into the expected Raman shifts.
Quantum-chemical calculations on quinoline have identified several characteristic Raman bands. For instance, bands around 1033 cm⁻¹ and 1014 cm⁻¹ are associated with the vibrational modes of the quinoline ring. bitp.kiev.uaiaea.org Another significant band is observed around 520 cm⁻¹. bitp.kiev.uaiaea.org The presence of substituents, such as the amino, chloro, and phenyl groups in this compound, would be expected to influence the positions and intensities of these bands.
A study on rationally designed quinolines for use as Raman probes highlighted the potential for strong Raman activity in substituted quinoline derivatives. acs.org This suggests that this compound would likely be Raman active, with characteristic peaks that could be used for its identification and structural analysis.
| Structural Moiety | Expected Raman Shift (cm⁻¹) |
| Quinoline Ring | ~1033, ~1014 |
| Quinoline Ring Deformation | ~520 |
This table is based on data for quinoline and is a general prediction.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within a molecule and is a valuable tool for characterizing conjugated systems like quinolines.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis absorption spectrum of this compound is expected to be characterized by multiple absorption bands arising from π-π* transitions within the aromatic quinoline and phenyl rings. Studies on various quinoline derivatives have shown absorption maxima in the UV region, typically between 200 and 400 nm. researchgate.netresearchgate.net
For example, the UV-Vis spectrum of 5,7-diphenylquinoline and 2,5,7-triphenylquinoline shows absorption bands in this range. researchgate.net The introduction of an amino group at the 4-position and a chloro group at the 7-position would likely cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the electronic effects of the substituents.
A study on [(7-chloroquinolin-4-yl)amino]acetophenones reported UV-Vis absorption bands at 261 nm and 362 nm, assigned to aromatic π→π* and n→π* transitions, respectively. nih.gov Another report on a 4-amino-7-chloroquinoline-based mdpi.comrsc.orgnih.gov-triazole hybrid also included UV spectral data for characterization. mdpi.com
| Type of Transition | Expected Wavelength Range (nm) |
| π→π* (Aromatic) | 250 - 280 |
| n→π* / π→π* (Conjugated System) | 340 - 370 |
This table is predictive and based on data from analogous compounds.
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis
While a crystal structure for this compound has not been reported, the analysis of closely related structures provides a strong foundation for understanding its solid-state conformation. A study on the hydrated form of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline (BPIP), which contains the 7-chloroquinoline (B30040) moiety, revealed a monoclinic crystal system with the space group P2₁/c. mdpi.com In this structure, the quinoline derivative and a water molecule form a one-dimensional supramolecular network stabilized by hydrogen bonding. mdpi.com The analysis also indicated strong π–π stacking interactions between the chloro-benzene rings of adjacent quinoline units. mdpi.com
The substituent at the 4-position is known to significantly influence the crystallization mechanism of 7-chloro-4-substituted-quinolines. rsc.org The presence of the phenyl group at the 2-position in this compound would introduce additional steric and electronic factors that would affect the crystal packing. It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the phenyl group and the quinoline ring, and the crystal structure would likely be stabilized by a combination of hydrogen bonding involving the amino group and π–π stacking interactions.
| Parameter | Expected Value/System |
| Crystal System | Monoclinic (based on analog) |
| Space Group | P2₁/c (based on analog) |
| Key Interactions | Hydrogen bonding (N-H...N/Cl), π–π stacking |
This table is predictive and based on the crystal structure of a closely related analog.
Lack of Specific Research Data Prevents Detailed Computational Analysis of this compound
A thorough review of available scientific literature reveals a significant gap in detailed computational and theoretical studies specifically focused on the compound this compound. While extensive research exists for the broader class of 4-amino-7-chloroquinolines, particularly in the context of their biological activities, specific quantum chemical calculations, molecular modeling, and electronic structure analyses for the 2-phenyl substituted variant are not present in the public domain. Consequently, a detailed article adhering to the requested scientific outline cannot be generated at this time.
The specified subsections for the article require in-depth data from methodologies such as Density Functional Theory (DFT), ab initio calculations, analysis of molecular orbitals (HOMO-LUMO), Electrostatic Potential (ESP) mapping, and Noncovalent Interaction (NCI) analysis. These computational investigations are crucial for understanding the molecule's electronic structure, geometry, and reactivity.
Vendor listings confirm the commercial availability of this compound, and its basic chemical properties are documented. However, the specific, in-depth research findings necessary to populate the requested article—such as calculated energy gaps, charge distribution maps, and molecular orbital profiles—remain unpublished or inaccessible.
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Computational and Theoretical Investigations of 4 Amino 7 Chloro 2 Phenylquinoline
Molecular Modeling and Simulation
Molecular Docking Simulations for Ligand-Target Binding Prediction
No specific molecular docking studies detailing the binding prediction of 4-Amino-7-chloro-2-phenylquinoline with biological targets were found in the reviewed literature. Such simulations would be instrumental in identifying potential protein targets and elucidating the binding mode and affinity, guiding further experimental studies.
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes
There is no available research that has employed Molecular Dynamics (MD) simulations to assess the binding stability and conformational changes of this compound within a protein active site. MD simulations would provide critical insights into the dynamic behavior of the ligand-protein complex over time.
Prediction of Chemical Reactivity and Regioselectivity
Specific theoretical studies predicting the chemical reactivity and regioselectivity of this compound are not present in the current scientific literature. Such studies, often utilizing methods like Density Functional Theory (DFT), would help in understanding its reaction mechanisms and predicting sites susceptible to electrophilic or nucleophilic attack.
Theoretical Studies on Functional Properties and Mechanisms
Exploration of Molecular Switching Properties
The potential for this compound to act as a molecular switch has not been explored in the available literature. Research into this area would typically involve computational analysis of its ability to exist in two or more stable states that can be reversibly interconverted by external stimuli.
Conformational Analysis and Torsional Profiles
Detailed conformational analysis and investigation of the torsional profiles of this compound are not documented. This type of analysis is crucial for understanding the molecule's three-dimensional structure, flexibility, and the energy barriers associated with the rotation around its single bonds, particularly the bond connecting the phenyl group to the quinoline (B57606) core.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 4 Amino 7 Chloro 2 Phenylquinoline Derivatives
Influence of Substituent Position and Nature on Biological Activity
The biological profile of 4-amino-7-chloro-2-phenylquinoline derivatives can be significantly modulated by substitutions at three key positions: the 2-phenyl ring, the 4-amino group, and the 7-position of the quinoline (B57606) nucleus.
The presence of a phenyl group at the C-2 position of the 4-amino-7-chloroquinoline scaffold has been shown to be a significant contributor to certain biological activities. For instance, in the context of inhibiting the immunostimulatory effects of CpG-oligodeoxynucleotides (CpG-ODN), the 2-phenylquinoline (B181262) core is a critical structural feature.
A quantitative structure-activity relationship (QSAR) study employing the Fujita-Ban analysis on a series of 57 synthesized 2-phenylquinolines demonstrated that the biological activity of these compounds is additive based on the partial contributions of their substituents. This suggests a direct and predictable relationship between the chemical structure of the substituents on the 2-phenyl ring and the resulting biological effect. The study indicated that larger molecules in the series were less effective, implying that the target receptor has a spatially constrained binding site. mdpi.com
The analysis also highlighted that the interaction likely occurs between the basic antagonist molecule and weakly acidic groups within the biological receptor. mdpi.com One of the most potent compounds identified in this study was N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine , which exhibited an EC50 value of 0.76 nM, underscoring the importance of specific substitutions on the 2-phenyl moiety for high-affinity binding and potent biological activity. mdpi.com
| Compound | Substitution at 2-Phenyl Ring | Biological Activity (EC50) |
|---|---|---|
| N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine | 4-(4-methylpiperazino)phenyl | 0.76 nM |
The 4-amino group and its appended side chain are pivotal for the biological activity of this class of compounds, particularly in their role as antimalarial agents. The basicity of the side chain is a critical factor, as it is believed to be responsible for the accumulation of the drug in the acidic food vacuole of the malaria parasite. nih.gov
Research has demonstrated that modifications to the aminoalkyl side chain can have a profound impact on antiplasmodial activity. Key findings include:
Chain Length: Altering the length of the diaminoalkane side chain can influence activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum. Both shorter and longer side chains than that of chloroquine (B1663885) have been found to be effective. nih.gov
Basicity: The pKa of the terminal amino group in the side chain plays an important role in the molecule's ability to accumulate in the parasite's food vacuole. nih.gov
Substitution on the Amino Group: The nature of the substituents on the terminal nitrogen of the side chain can modulate activity. For example, pyrrolizidinylmethyl derivatives of 4-amino-7-chloroquinoline have shown excellent in vitro activity against drug-resistant parasites. nih.gov
A systematic study of various N,N-diethyldiaminoalkane side chains attached to the 4-amino position has provided valuable SAR data, showing that even subtle changes can significantly affect the antimalarial potency of the parent compound. nih.gov The 4-amino group itself is essential for the initial complexation with ferriprotoporphyrin IX (Fe(III)PPIX), a crucial step in the mechanism of action of many 4-aminoquinoline-based antimalarials. nih.gov
The chlorine atom at the 7-position of the quinoline ring is a hallmark of many potent 4-aminoquinoline (B48711) antimalarials, including chloroquine. Its presence is not arbitrary and has a significant impact on the molecule's physicochemical properties and biological activity.
Studies have shown that the 7-chloro group is a requirement for the inhibition of β-hematin formation, which is a critical step in the parasite's detoxification of heme. nih.gov The electron-withdrawing nature of the chlorine atom influences the pKa of the quinoline ring nitrogen, which in turn affects the drug's ability to complex with hematin and its accumulation in the parasite's food vacuole. mtak.hu
Comparative studies with different substituents at the 7-position have revealed the following trends in antiplasmodial activity:
Halogens: 7-Iodo and 7-bromo derivatives were found to be as active as the corresponding 7-chloro compounds against both chloroquine-susceptible and -resistant P. falciparum. nih.gov
Electron-Withdrawing Groups: While a 7-chloro group is optimal, other electron-withdrawing groups like trifluoromethyl have been investigated. However, 7-trifluoromethyl derivatives were generally less active, particularly against resistant strains. nih.gov
Electron-Donating Groups: Substitution with an electron-donating group, such as a methoxy group (7-OMe), resulted in a significant loss of activity. nih.gov
These findings collectively suggest that a small, electron-withdrawing substituent at the 7-position is crucial for potent antiplasmodial activity.
| Substituent at 7-Position | Effect on Antiplasmodial Activity |
|---|---|
| -Cl, -Br, -I | High activity against susceptible and resistant strains |
| -CF3 | Reduced activity, especially against resistant strains |
| -OCH3 | Inactive or significantly reduced activity |
Ligand Efficiency and Druggability Descriptors in SAR Analysis
In modern drug discovery, SAR analysis is often complemented by the evaluation of ligand efficiency (LE) and other druggability descriptors. These metrics provide a way to assess the quality of a compound by normalizing its potency for its size, which helps in identifying efficient binders that are more likely to be developed into successful drugs.
In the development of dual-acting inhibitors targeting both botulinum neurotoxin serotype A light chain (BoNT/A LC) and Plasmodium falciparum, structurally simplified analogs of a bis-aminoquinoline compound were designed with the goal of improving ligand efficiency. nih.gov The rationale was to maintain or even exceed the inhibitory potency of the parent compound while reducing structural complexity, molecular weight, and flexibility. nih.gov
This approach led to the identification of new 4-amino-7-chloroquinoline derivatives that were not only more potent inhibitors but also adhered more closely to the chemical properties generally associated with druggability. nih.gov By focusing on improving LE, the researchers were able to develop compounds that demonstrated potent dual activity. For instance, one of the optimized compounds exhibited excellent in vitro antimalarial efficacy with IC90 values in the low nanomolar range (4.45-12.11 nM) against five different P. falciparum strains. nih.gov
This study underscores the value of incorporating ligand efficiency and other druggability descriptors into the SAR analysis of this compound derivatives. It allows for a more rational approach to lead optimization, guiding the design of compounds that are not only potent but also possess favorable physicochemical properties for further development.
Conformational Analysis and its Correlation with Biological Efficacy
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. Conformational analysis, therefore, plays a vital role in understanding the SAR and SMR of this compound derivatives.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying the conformational preferences of these molecules. In a study of [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) complexes, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine the optimized, lowest-energy structures of the compounds. The study revealed a distorted tetrahedral coordination geometry for the copper(II) complexes. researchgate.net
The electronic properties derived from these conformational studies, such as the HOMO-LUMO energy gap, were correlated with the observed biological activity. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity, which in turn can influence biological activity. The calculated energy gaps for the copper(II) complexes were interpreted as indicative of high chemical activity, which was consistent with their enhanced antimalarial potency compared to the free ligands. researchgate.net
Furthermore, molecular docking studies, which rely on the conformational properties of the ligand, have been used to investigate the binding mode of these derivatives with their putative targets. For example, docking studies with β-hematin confirmed the hypothesis that π-π stacking interactions between the quinoline ring system and the porphyrin ring of hematin are a key feature of the binding, which is essential for the inhibition of hemozoin formation. researchgate.net These computational analyses, grounded in an understanding of the molecule's conformation, provide valuable insights into the mechanism of action and guide the design of new derivatives with improved biological efficacy.
Q & A
Q. What are the common synthetic routes for preparing 4-Amino-7-chloro-2-phenylquinoline, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves condensation reactions between substituted anilines and carbonyl precursors. For example, cyclization of 7-chloro-2-phenylquinoline intermediates with hydrazine derivatives can yield the 4-amino-substituted product . Key factors include temperature control (60–100°C) and solvent selection (e.g., ethanol or DMF), which impact reaction efficiency. Catalytic systems like Pd/C or Cu(I) salts may enhance regioselectivity at the 4-position. Yields range from 40% to 75%, with impurities often arising from competing halogen displacement or over-reduction .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer:
- ¹H/¹³C NMR : The amino group at C4 produces a singlet near δ 5.5–6.0 ppm (¹H), while the phenyl group at C2 shows aromatic multiplet signals at δ 7.2–8.1 ppm. Chlorine at C7 causes deshielding of adjacent carbons (C6 and C8) in ¹³C NMR .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) appears at m/z 269.6 (C₁₅H₁₁ClN₂), with fragmentation patterns indicating loss of NH₂ (Δ m/z 17) or Cl (Δ m/z 35) .
- IR Spectroscopy : N-H stretching (3350–3450 cm⁻¹) and C-Cl vibrations (750–800 cm⁻¹) confirm functional groups .
Q. How does the substitution pattern on the quinoline core affect the compound's solubility and stability in biological assays?
- Methodological Answer: The 7-chloro group increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability. The 2-phenyl substituent introduces steric hindrance, which can stabilize the compound against metabolic degradation. Solubility in DMSO (>10 mM) makes it suitable for in vitro assays, but formulation with cyclodextrins or surfactants may be required for in vivo studies .
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed cross-coupling reactions for introducing phenyl groups at the 2-position of the quinoline ring?
- Methodological Answer: Use Suzuki-Miyaura coupling with 2-bromoquinoline precursors and phenylboronic acid. Key parameters:
- Catalyst : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as base.
- Solvent : Toluene/water (3:1) at 80°C for 12 hours.
- Challenges : Competing homocoupling of boronic acid can be mitigated by degassing solvents to exclude oxygen. Yields improve to >85% with microwave-assisted heating (120°C, 30 min) .
Q. What strategies resolve contradictions in NMR data interpretation for this compound derivatives, particularly regarding regiochemical assignments?
- Methodological Answer:
- NOESY/ROESY : Differentiate between C2-phenyl and C4-amino groups by observing spatial proximity of protons.
- DFT Calculations : Compare experimental ¹³C chemical shifts with computed values (e.g., using B3LYP/6-31G*) to validate assignments.
- Isotopic Labeling : Introduce ¹⁵N at the amino group to confirm its position via ¹H-¹⁵N HMBC correlations .
Q. What computational methods validate the binding interactions of this compound with kinase enzymes, and how do these models inform mutagenesis studies?
- Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predict binding poses in ATP-binding pockets of kinases (e.g., EGFR or CDK2). The 4-amino group forms hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR).
- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories. Cl⁻ at C7 may induce electrostatic clashes in mutants lacking hydrophobic pockets.
- Mutagenesis Guidance : Target residues with high binding energy contributions (e.g., Lys745 in EGFR) for alanine-scanning experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
